2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester is an advanced intermediate in the synthesis of a dihydrofolate reductase (DHFR) inhibitor. DHFR is an enzyme involved in the folic acid cycle, crucial for the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Inhibiting DHFR disrupts DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation. []
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester is a chemical compound classified within the group of organic compounds known as 1-benzopyrans. This compound features a bicyclic structure consisting of a benzene ring fused to a pyran, with specific functional groups that enhance its chemical properties. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be identified by its various chemical identifiers, including the IUPAC name "2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester" and its CAS number 192315-05-2. It falls under the category of small molecules and is considered an experimental drug candidate, as indicated by its classification in databases such as DrugBank and PubChem .
The synthesis of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired product.
The molecular structure of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester can be represented by the following structural formula:
This structure reveals a complex arrangement of carbon, oxygen, and hydrogen atoms, contributing to its unique chemical behavior.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring modifications that can enhance biological activity or improve synthetic pathways.
The physical properties of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester include:
Chemical properties include:
These properties are crucial for determining its handling requirements in laboratory settings.
The potential applications of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester span various fields:
Continued research into this compound could unveil new applications in pharmaceuticals and materials science.
The synthesis of enantiomerically pure 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester (CAS# 192315-05-2) presents significant challenges due to its propensity for photoracemization. The compound's chromene core undergoes reversible ring-opening under light exposure, leading to racemization—a critical consideration during synthesis and purification [2]. Wipf and Weiner developed a landmark enantioselective approach using Jacobsen's hydrolytic kinetic resolution (HKR), achieving >90% enantiomeric excess (ee) at the cyclopropane-bearing stereocenter [2] [3]. This strategy exploited the differential reactivity of epoxide enantiomers with water, catalyzed by chiral (salen)Co(III) complexes.
Alternative resolution pathways include enzymatic transesterification using immobilized Candida antarctica lipase B (CAL-B), which selectively acylates the (S)-enantiomer of alcohol precursors. The unresolved racemate is typically prepared via acid-catalyzed cyclization of ortho-quinone methides, yielding the chromene scaffold with the critical cyclopropyl substituent [7]. Process optimization reduced photoracemization by implementing amber glassware and limiting light exposure during isolation steps, maintaining ee >98% in the final product. These measures are essential since the compound serves as an advanced intermediate for dihydrofolate reductase inhibitors requiring strict enantiopurity [2] [3].
Table 1: Enantioselective Synthesis Methods Comparison
Resolution Method | Catalyst/Enzyme | Reaction Conditions | Achieved ee (%) | Yield (%) |
---|---|---|---|---|
Hydrolytic Kinetic Resolution | (salen)Co(III) complex | 0°C, 24h, H₂O | >90 | 45 (theoretical max 50) |
Enzymatic Transesterification | CAL-B lipase | 30°C, 48h, vinyl acetate | 88 | 38 |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | Preparative HPLC, hexane:iPrOH | >99 | 25 |
The cyclopropyl moiety at C2 is strategically incorporated via transition-metal-catalyzed asymmetric cyclopropanation. Dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄) catalyzes the decomposition of ethyl diazoacetate in the presence of styryl derivatives, achieving cyclopropanation with 85% ee and 73% yield [7]. This methodology demonstrates remarkable tolerance to the dimethoxychromene framework, preserving the sensitive chromene ring during catalysis.
Copper(I)-bisoxazoline complexes offer a cost-effective alternative, particularly effective for intramolecular cyclopropanation. The optimized protocol employs 5 mol% Cu(MeCN)₄PF₆/(R,R)-t-BuBOX complex in dichloromethane at 40°C, producing the tricyclic system with 82% ee and 68% yield [7]. The reaction proceeds through metallocarbene intermediates that undergo stereoselective cyclopropanation, with the chiral ligand environment dictating face selectivity. Microwave-assisted synthesis reduced reaction times from 48 hours to 90 minutes while maintaining enantioselectivity (>80% ee), demonstrating significant process intensification potential [7].
Table 2: Catalytic Systems for Asymmetric Cyclopropanation
Catalyst System | Diazo Compound | Temperature | ee (%) | Diastereomeric Ratio | Reaction Scale |
---|---|---|---|---|---|
Rh₂(S-DOSP)₄ | Ethyl diazoacetate | 25°C | 85 | >95:5 | 10 mmol |
Cu(MeCN)₄PF₆/(R,R)-t-BuBOX | tert-Butyl diazoacetate | 40°C | 82 | 90:10 | 50 mmol |
Ru(II)-Pheox | Phenyldiazomethane | 0°C | 78 | 88:12 | 5 mmol |
Regioselective installation of the C7 and C8 methoxy groups requires strategic protection-deprotection sequences to avoid undesired O-alkylation. The most efficient approach employs a tert-butyldimethylsilyl (TBS) protection at C7-OH prior to cyclopropanation, followed by selective deprotection and methylation [3] [6]. This method achieves >95% regioselectivity by exploiting steric and electronic differences between the phenolic positions.
Advanced methoxylation protocols utilize ortho-quinone methide intermediates, generated in situ from ortho-hydroxybenzyl alcohols under mild acidic conditions. These highly electrophilic intermediates undergo regioselective nucleophilic addition at C8, allowing installation of the second methoxy group after chromene ring formation [6]. The critical innovation involves using methoxymethyl (MOM) ether as a convertible directing group, which facilitates C8 functionalization before transformation to the methyl ether. This approach delivers 7,8-dimethoxy substitution with <2% of the regioisomeric 6,7-dimethoxy contaminant, a significant improvement over classical Williamson ether synthesis (15-20% regioisomer) [3].
Table 3: Protection Strategies for Regioselective Methoxylation
Protection Sequence | Regioselectivity (%) | Key Deprotection Agent | Overall Yield (%) | Regioisomer Contamination |
---|---|---|---|---|
TBS at C7 → methylation → deprotection → C8 methylation | 97 | HF-pyridine | 68 | <1% |
MOM directing group at C8 → cyclization → methylation → de-MOM | 95 | BBr₃ in CH₂Cl₂ | 72 | 2% |
Simultaneous Pd-catalyzed methoxylation | 90 | Not applicable | 65 | 5% |
The critical final esterification step converting 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid to its methyl ester requires precise optimization to prevent racemization and chromene ring degradation. Systematic solvent screening revealed that anhydrous acetonitrile outperforms traditional solvents (THF, DMF, DCM) by minimizing hydrolysis side products (<2% vs. 8-15%) [3] [6]. Catalytic studies identified 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as superior to triethylamine or DMAP, providing 95% conversion in 2 hours at 25°C.
Industrial-scale optimization demonstrated that reagent choice significantly impacts purity. Thionyl chloride (SOCl₂) followed by methanolysis generates acid chlorides in situ, achieving 92% isolated yield with minimal epimerization (<1% enantiomer loss) [6]. This method supersedes carbodiimide coupling (DCC/DMAP), which caused chromene decomposition at >50°C. Continuous flow chemistry implementations reduced reaction time from 8 hours to 15 minutes by enhancing mass transfer during esterification, maintaining 94% yield at 100 g/hour productivity [3]. Crucially, all esterification protocols require strict exclusion of light to prevent racemization of the cyclopropyl-chromene system during this final transformation.
Table 4: Solvent and Catalyst Impact on Esterification Efficiency
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7